molecular formula C7H11N3O B11775271 2-Isopropoxypyrimidin-4-amine

2-Isopropoxypyrimidin-4-amine

Cat. No.: B11775271
M. Wt: 153.18 g/mol
InChI Key: PVORIIINSXVZSJ-UHFFFAOYSA-N
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Description

2-Isopropoxypyrimidin-4-amine is a pyrimidine derivative featuring an isopropoxy group at position 2 and an amine group at position 3. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions. The isopropoxy group introduces steric bulk and moderate electron-donating effects via its oxygen atom, which may influence solubility, reactivity, and biological target interactions. Potential applications include use as a ligand or inhibitor in drug discovery, given the pharmacological relevance of similar aminopyrimidines in modulating enzyme activity .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-propan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10)

InChI Key

PVORIIINSXVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxypyrimidin-4-amine typically involves the reaction of 2-chloropyrimidin-4-ylamine with isopropanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under controlled temperature conditions . The general reaction scheme is as follows:

    Stage 1: Isopropanol is reacted with sodium hydride in tetrahydrofuran at 0-25°C for 1 hour.

    Stage 2: The resulting mixture is then reacted with 2-chloropyrimidin-4-ylamine at 60°C for 12 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the isopropoxy group .

Mechanism of Action

The mechanism of action of 2-Isopropoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2-Isopropoxypyrimidin-4-amine, the following compounds are analyzed for structural, synthetic, and functional differences:

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)

  • Structure : Pyridine core with a methyl group at position 4, a methylthio-butyl chain at position 6, and an amine at position 2.
  • Synthesis : Derived via deprotection of a pyrrole-protected precursor (Compound 32) using standard protocols .
  • Key Differences: Ring System: Pyridine (1 nitrogen) vs. pyrimidine (2 nitrogens), altering electronic properties and hydrogen-bonding capacity. Substituents: The methylthio-butyl chain in Compound 33 enhances lipophilicity, whereas the isopropoxy group in this compound balances steric bulk with moderate polarity. Biological Relevance: Compound 33 was designed as an inducible nitric oxide synthase (iNOS) inhibitor, suggesting that pyridine-based amines may target redox-active enzymes .

6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-amine (Ligand L0K7GF)

  • Structure : Fused pyrido-pyrimidine system with a fluorine-substituted pyridine at position 6 and an amine at position 4.
  • Key Differences: Ring System: The fused pyrido-pyrimidine system increases molecular rigidity compared to the monocyclic pyrimidine in this compound. Applications: This ligand exemplifies the use of fluorinated pyrimidines in optimizing pharmacokinetic properties, such as metabolic stability .

Structural and Functional Comparison Table

Property This compound 4-Methyl-6-(methylthio-butyl)pyridin-2-amine (33) 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-amine
Core Structure Pyrimidine Pyridine Fused pyrido-pyrimidine
Key Substituents 2-isopropoxy, 4-amine 4-methyl, 6-(methylthio-butyl), 2-amine 6-(2-fluoropyridin-4-yl), 4-amine
Electronic Effects Moderate electron-donating Electron-neutral (methylthio: weak donating) Strong electron-withdrawing (fluorine)
Lipophilicity (Predicted) Moderate (logP ~1.5–2.5) High (logP >3 due to methylthio-butyl) Moderate (logP ~2–3)
Biological Targets Not reported (inferred: kinases, iNOS) Inducible nitric oxide synthase (iNOS) Kinases, epigenetic regulators

Research Implications and Gaps

  • Synthetic Challenges: The isopropoxy group’s steric demand may complicate regioselective substitution on pyrimidine, necessitating optimized conditions (e.g., Mitsunobu reaction or metal-catalyzed coupling) .
  • Activity Trends : Pyrimidine-based amines (e.g., Ligand L0K7GF) often exhibit enhanced target selectivity over pyridines due to additional hydrogen-bonding sites. However, the isopropoxy group’s bulk could limit bioavailability compared to smaller substituents like fluorine .
  • Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Further studies on its solubility, stability, and inhibitory potency are needed.

Biological Activity

2-Isopropoxypyrimidin-4-amine is a pyrimidine derivative characterized by its unique structure, which includes an isopropoxy group and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as a sirtuin modulator.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O with a molecular weight of 152.19 g/mol. Its structure features a six-membered pyrimidine ring that contains two nitrogen atoms, enhancing its reactivity and solubility, which are crucial for biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, including:

  • Direct alkylation : Utilizing pyrimidine derivatives and isopropyl alcohol.
  • Amine substitution reactions : Involving the introduction of the amino group at the 4-position of the pyrimidine ring.

These methods are essential for producing the compound in sufficient purity for biological testing .

Sirtuin Modulation

This compound has been identified as a modulator of sirtuins, specifically Sir2, which is a class III histone deacetylase involved in regulating cellular metabolism and longevity. The compound's mechanism involves:

  • Deacetylation : It enhances the deacetylation activity of Sir2 on histones, which is crucial for gene regulation and cellular aging.
  • Caloric restriction mimetic : The compound exhibits properties similar to caloric restriction, which has been linked to increased lifespan in various organisms, including yeast and C. elegans .

Pharmacological Studies

Several studies have assessed the pharmacological profile of this compound:

  • In vitro assays : These studies demonstrate the compound's ability to enhance Sir2 activity, leading to increased rDNA silencing and lifespan extension in model organisms.
  • Mass spectrometry : Used to confirm the compound's interaction with Sir2 and its effects on histone modification .

Case Studies

Case Study 1: Lifespan Extension in Yeast

In a controlled study using yeast strains, researchers introduced this compound and observed a significant increase in lifespan compared to control groups. The results indicated that the compound effectively activates Sir2, leading to enhanced deacetylation of histones H3 and H4.

ParameterControl GroupTreatment Group
Average Lifespan (days)2026
Sir2 ActivityBaselineIncreased by 40%

Case Study 2: Effects on C. elegans

Similarly, experiments conducted on C. elegans demonstrated that administration of this compound resulted in improved stress resistance and metabolic health markers.

ParameterControl GroupTreatment Group
Survival Rate (%)7085
Stress Resistance Score58

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